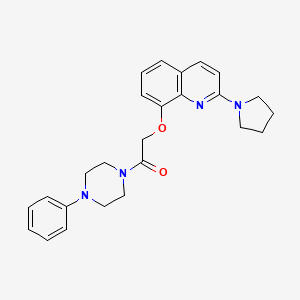
1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone, also known as PPQ-102, is a chemical compound that has gained interest in the scientific community due to its potential use in the treatment of various diseases. PPQ-102 is a small molecule that targets specific receptors in the body, leading to various physiological and biochemical effects.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone' involves the reaction of 4-phenylpiperazine with 2-(pyrrolidin-1-yl)quinoline-8-ol in the presence of a coupling agent to form the desired product.
Starting Materials
4-phenylpiperazine, 2-(pyrrolidin-1-yl)quinoline-8-ol, Coupling agent (e.g. EDC, DCC)
Reaction
Step 1: Dissolve 4-phenylpiperazine and 2-(pyrrolidin-1-yl)quinoline-8-ol in a suitable solvent (e.g. DMF, DMSO) under inert atmosphere., Step 2: Add the coupling agent (e.g. EDC, DCC) to the reaction mixture and stir for a suitable time (e.g. 12-24 hours) at room temperature., Step 3: Purify the crude product by column chromatography using a suitable eluent (e.g. ethyl acetate/hexanes) to obtain the desired product '1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone'.
Mecanismo De Acción
1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone targets specific receptors in the body, including the sigma-1 receptor and the dopamine D2 receptor. 1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone binds to these receptors, leading to various physiological and biochemical effects. 1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone has been shown to modulate calcium signaling, which is important for cell growth and survival. In addition, 1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone has been shown to modulate the release of neurotransmitters, including dopamine, which is important for the regulation of mood and behavior.
Efectos Bioquímicos Y Fisiológicos
1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone has various biochemical and physiological effects, including anti-tumor properties, neuroprotective effects, and modulation of calcium signaling and neurotransmitter release. 1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, 1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone has been shown to prevent the formation of amyloid plaques in the brain, which are associated with Alzheimer's disease and Parkinson's disease. 1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone has also been shown to modulate calcium signaling, which is important for cell growth and survival. Finally, 1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone has been shown to modulate the release of neurotransmitters, including dopamine, which is important for the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone has several advantages for lab experiments, including its small size, which allows it to easily penetrate cell membranes and target specific receptors. In addition, 1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone has been shown to have low toxicity and is well-tolerated in animal studies. However, there are also limitations to using 1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone in lab experiments, including the need for specialized equipment and expertise to synthesize and purify the compound.
Direcciones Futuras
There are several future directions for research on 1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone. One potential direction is to further investigate its anti-tumor properties and its potential use in cancer treatment. Another potential direction is to investigate its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, researchers could investigate the potential use of 1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone in the treatment of mood disorders, such as depression and anxiety, due to its modulation of neurotransmitter release.
Aplicaciones Científicas De Investigación
1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone has been shown to have anti-tumor properties, as it inhibits the growth of cancer cells and induces apoptosis. In addition, 1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone has been shown to have neuroprotective effects, as it prevents the formation of amyloid plaques in the brain, which are associated with Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c30-24(29-17-15-27(16-18-29)21-8-2-1-3-9-21)19-31-22-10-6-7-20-11-12-23(26-25(20)22)28-13-4-5-14-28/h1-3,6-12H,4-5,13-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMVCKATHISUPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=CC=C3OCC(=O)N4CCN(CC4)C5=CC=CC=C5)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,6-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2847778.png)
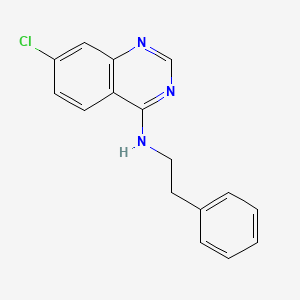
![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B2847784.png)
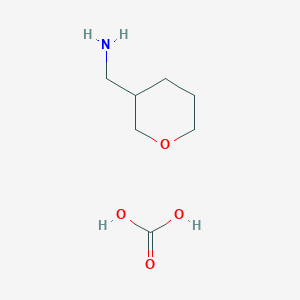
![(E)-N'-[6-(4-bromophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2847786.png)

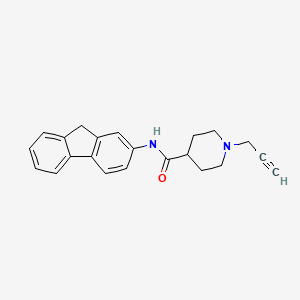
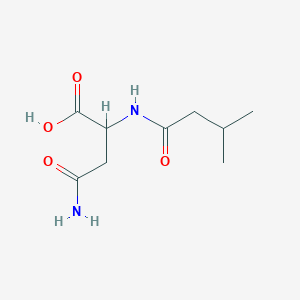
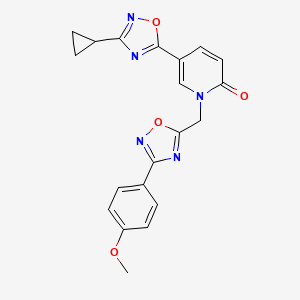

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)propanamide](/img/structure/B2847798.png)
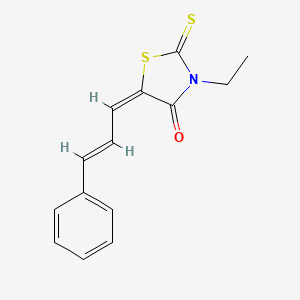

![2-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2847801.png)